molecular formula C12H16F2N2 B12071805 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine

Cat. No.: B12071805
M. Wt: 226.27 g/mol
InChI Key: MWPAQAMFRNBFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is an organic compound that features a pyrrolidine ring substituted with difluoro groups. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. The pyrrolidine ring can also contribute to the compound’s biological activity by influencing its three-dimensional structure and stereochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is unique due to the presence of both the difluoro groups and the pyrrolidine ring. This combination can enhance the compound’s biological activity and selectivity, making it a valuable scaffold for drug discovery and development .

Biological Activity

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine, also known as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a difluorinated pyrrolidine moiety, suggests possible interactions with various biological targets, particularly in the realm of kinase inhibition and neurological applications.

  • Molecular Formula : C12H16F2N2
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1997596-35-6

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a kinase inhibitor. Kinases are pivotal in numerous signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

The compound is believed to function through the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for therapeutic applications in oncology and other fields.

Case Studies and Experimental Data

  • Inhibition Studies :
    • In vitro studies have demonstrated that compounds with similar structural features exhibit potent inhibitory effects on various receptor tyrosine kinases (RTKs). For instance, compounds with difluorinated pyrrolidine derivatives have shown IC50 values in the low nanomolar range against targets like FLT3 and EGFR .
    • A recent study indicated that a related compound achieved an IC50 value of 0.072 μM against FLT3 kinase, showcasing the potential potency of difluorinated pyrrolidine derivatives .
  • Cellular Assays :
    • The biological activity was evaluated using MV4-11 cells (FLT3/ITD mutant), where compounds led to significant cell cycle arrest at the G0/G1 phase . This suggests that this compound may induce apoptosis or other forms of cell death through its kinase inhibition properties.

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (µM)Target
This compoundStructureTBDTBD
Related Compound AStructure A0.072FLT3
Related Compound BStructure BTBDEGFR

Properties

Molecular Formula

C12H16F2N2

Molecular Weight

226.27 g/mol

IUPAC Name

3-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline

InChI

InChI=1S/C12H16F2N2/c13-12(14)5-7-16(9-12)6-4-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2

InChI Key

MWPAQAMFRNBFFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CCC2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.